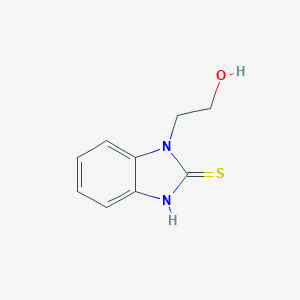
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol, also known as SBE, is a chemical compound that has garnered significant interest in scientific research due to its unique properties. SBE is a thiol-containing molecule that has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In
作用機序
The mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a key role in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low toxicity. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been shown to have low cytotoxicity in a number of cell lines, which makes it a potential candidate for further study. However, one of the limitations of using 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol to cells or animals in a consistent and reproducible manner.
将来の方向性
There are a number of future directions for the study of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and cancer. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further study is also needed to fully understand the mechanism of action of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol and its potential interactions with other molecules in the body.
合成法
The synthesis of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can be achieved through the reaction of 2-mercapto-1H-benzimidazole with ethylene oxide in the presence of a base catalyst. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
2-(2-sulfanyl-1H-benzimidazol-1-yl)ethanol |
|---|---|
分子式 |
C9H10N2OS |
分子量 |
194.26 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-11-8-4-2-1-3-7(8)10-9(11)13/h1-4,12H,5-6H2,(H,10,13) |
InChIキー |
HZBUBYILVFRSTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
正規SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267912.png)
![8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267913.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267917.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)